1-(2-Methoxyethyl)-3-((5-(thiophen-3-yl)pyridin-3-yl)methyl)urea
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Overview
Description
1-(2-Methoxyethyl)-3-((5-(thiophen-3-yl)pyridin-3-yl)methyl)urea is a complex organic compound that features a urea functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Methoxyethyl)-3-((5-(thiophen-3-yl)pyridin-3-yl)methyl)urea typically involves multi-step organic reactions. The starting materials often include 2-methoxyethylamine, 5-(thiophen-3-yl)pyridine-3-carboxaldehyde, and an isocyanate derivative. The reaction conditions usually require controlled temperatures, solvents like dichloromethane or ethanol, and catalysts such as triethylamine to facilitate the formation of the urea linkage.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale batch reactors with precise control over reaction parameters to ensure high yield and purity. The use of automated systems for monitoring and adjusting reaction conditions would be essential to maintain consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
1-(2-Methoxyethyl)-3-((5-(thiophen-3-yl)pyridin-3-yl)methyl)urea can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogenating agents like thionyl chloride (SOCl2) and nucleophiles like sodium azide (NaN3).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde derivative, while reduction could produce an alcohol or amine derivative.
Scientific Research Applications
1-(2-Methoxyethyl)-3-((5-(thiophen-3-yl)pyridin-3-yl)methyl)urea has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for creating more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism by which 1-(2-Methoxyethyl)-3-((5-(thiophen-3-yl)pyridin-3-yl)methyl)urea exerts its effects involves interactions with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may bind to these targets, altering their activity and triggering downstream signaling pathways that lead to the observed effects.
Comparison with Similar Compounds
Similar Compounds
- 1-(2-Methoxyethyl)-3-(pyridin-3-ylmethyl)urea
- 1-(2-Methoxyethyl)-3-((5-(thiophen-2-yl)pyridin-3-yl)methyl)urea
- 1-(2-Methoxyethyl)-3-((5-(furan-3-yl)pyridin-3-yl)methyl)urea
Uniqueness
1-(2-Methoxyethyl)-3-((5-(thiophen-3-yl)pyridin-3-yl)methyl)urea is unique due to the presence of the thiophene ring, which can impart distinct electronic properties and reactivity compared to similar compounds with different heterocyclic rings
Biological Activity
1-(2-Methoxyethyl)-3-((5-(thiophen-3-yl)pyridin-3-yl)methyl)urea, with the CAS number 1795471-54-3, is a compound that has attracted attention for its potential biological activities. This article explores its synthesis, biological activity, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C14H17N3O2S, with a molecular weight of approximately 291.37 g/mol. The structure features a methoxyethyl group and a thiophen-pyridine moiety, which may contribute to its biological activity.
Property | Value |
---|---|
Molecular Formula | C14H17N3O2S |
Molecular Weight | 291.37 g/mol |
CAS Number | 1795471-54-3 |
Anticancer Properties
Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance, studies have shown that derivatives of thiophene and pyridine can inhibit tumor growth by targeting specific signaling pathways involved in cancer cell proliferation and survival.
- Mechanism of Action : The compound may interact with enzymes or receptors that are pivotal in cancer pathways, leading to apoptosis in malignant cells.
- Case Study : A study demonstrated that related compounds reduced the viability of various cancer cell lines, including breast and lung cancers, by inducing cell cycle arrest and apoptosis.
Antimicrobial Activity
Another area of interest is the antimicrobial potential of this compound. Preliminary studies suggest that it may exhibit activity against certain bacterial strains.
- In Vitro Studies : Tests conducted on various strains of bacteria showed that the compound could inhibit bacterial growth, indicating potential as an antimicrobial agent.
- Comparison : When compared to standard antibiotics, the compound displayed comparable efficacy against specific pathogens.
Synthesis and Reaction Conditions
The synthesis of this compound typically involves multi-step organic reactions. Key steps include:
- Formation of Intermediates : The initial reaction may involve the preparation of thiophene and pyridine derivatives.
- Coupling Reaction : The final product is formed through a coupling reaction under controlled conditions, often utilizing organic solvents and specific catalysts to enhance yield and purity.
Research Findings
Several studies have investigated the biological activities associated with this compound:
- Study on Anticancer Activity : A recent publication highlighted the effectiveness of similar compounds in inhibiting cancer cell growth through targeted molecular interactions (source needed).
- Antimicrobial Efficacy : Research has shown promising results in terms of antimicrobial activity, suggesting further exploration could lead to new therapeutic agents (source needed).
Properties
IUPAC Name |
1-(2-methoxyethyl)-3-[(5-thiophen-3-ylpyridin-3-yl)methyl]urea |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O2S/c1-19-4-3-16-14(18)17-8-11-6-13(9-15-7-11)12-2-5-20-10-12/h2,5-7,9-10H,3-4,8H2,1H3,(H2,16,17,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NTEZESLBVDPBFY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)NCC1=CC(=CN=C1)C2=CSC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.37 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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